4-(Trifluoromethyl)styrene

Catalog No.
S718977
CAS No.
402-50-6
M.F
C9H7F3
M. Wt
172.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethyl)styrene

CAS Number

402-50-6

Product Name

4-(Trifluoromethyl)styrene

IUPAC Name

1-ethenyl-4-(trifluoromethyl)benzene

Molecular Formula

C9H7F3

Molecular Weight

172.15 g/mol

InChI

InChI=1S/C9H7F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h2-6H,1H2

InChI Key

CEWDRCQPGANDRS-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)C(F)(F)F

Synonyms

4-VINYLBENZOTRIFLUORIDE;4-(TRIFLUOROMETHYL)STYRENE;4-(Trifluoromethyl)styrene,4-Vinylbenzotrifluoride;4-(Trifluoromethyl)styrene, stabilized with 0.1% 4-tert-butylcatechol, 98+%;4-(Trifluoromethyl)styrene 98%;4-(TrifluoroMethyl)styrene, 98%, stab.;4-

Canonical SMILES

C=CC1=CC=C(C=C1)C(F)(F)F

-(Trifluoromethyl)styrene, also known as para-trifluoromethylstyrene (PTFMS), is an organic compound with the formula C₉H₇F₃. It is a colorless liquid with a characteristic odor. PTFMS is a valuable intermediate in the synthesis of various functional materials and pharmaceuticals due to the unique properties imparted by the trifluoromethyl group (CF₃).

Applications in Polymer Science

  • High-performance polymers: PTFMS can be polymerized to form robust and heat-resistant polymers with excellent mechanical properties. These polymers find applications in aerospace, electronics, and automotive industries due to their lightweight nature, flame retardancy, and chemical stability. Source:
  • Specialty polymers: The trifluoromethyl group in PTFMS can be used to introduce specific functionalities into polymers, such as gas permeability, hydrophobicity, and biocompatibility. These tailored polymers are used in membranes, coatings, and biomedical devices. Source

Applications in Medicinal Chemistry

  • Pharmaceutical building block: PTFMS serves as a versatile building block for synthesizing various bioactive molecules, including potential drugs for cancer, inflammation, and neurodegenerative diseases. The trifluoromethyl group can enhance the drug's potency, metabolic stability, and membrane permeability. Source:
  • Radiopharmaceuticals: PTFMS can be radiolabeled with isotopes like ¹⁸F for positron emission tomography (PET) imaging. This allows researchers to track the fate of drugs and visualize biological processes in living organisms. Source

Other Applications

  • Liquid crystals: PTFMS derivatives are used in the development of liquid crystals with unique electro-optical properties, essential for display technologies and optical sensors. Source:
  • Organic electronics: PTFMS-based materials are being explored for organic field-effect transistors and organic light-emitting diodes due to their good charge transport properties and tunable optoelectronic characteristics. Source

4-(Trifluoromethyl)styrene is an organic compound characterized by the presence of a trifluoromethyl group (CF3-CF_3) attached to the para position of a styrene molecule. Its molecular formula is C9H7F3C_9H_7F_3, and it has a molecular weight of approximately 172.15 g/mol. This compound is known for its unique chemical properties, which make it a valuable intermediate in organic synthesis and materials science. It exists as a colorless liquid with a distinct odor and is classified as flammable, posing risks such as skin irritation upon contact .

Due to its electron-withdrawing trifluoromethyl group. Notable reactions include:

  • C–F Bond Activation: The trifluoromethyl group can undergo different substitution reactions, including anionic S_N2′-type and cationic S_N1′-type substitutions, as well as ipso-substitution processes .
  • Cycloaddition Reactions: Transition metal-catalyzed cycloaddition reactions involving 4-(trifluoromethyl)styrene lead to the formation of cycloalkanes and cycloalkenes, which are crucial for synthesizing complex fluorinated compounds .
  • Hydroaddition Reactions: The compound can also participate in hydroaddition reactions, expanding its utility in synthetic organic chemistry .

Several methods exist for synthesizing 4-(trifluoromethyl)styrene:

  • Direct Fluorination: One approach involves the direct fluorination of styrene derivatives using fluorinating agents under controlled conditions.
  • Rearrangement Reactions: Another method utilizes rearrangement reactions of suitable precursors that contain a trifluoromethyl group.
  • Transition Metal-Catalyzed Reactions: Recent advances have highlighted the use of transition metal catalysts to facilitate the formation of 4-(trifluoromethyl)styrene from simpler starting materials .

4-(Trifluoromethyl)styrene has several applications across various fields:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in developing advanced materials, including polymers with enhanced thermal and chemical resistance due to the presence of fluorine atoms.
  • Fluorinated Polymers: Its derivatives are employed in producing fluorinated polymers that exhibit unique properties such as low surface energy and high thermal stability.

Interaction studies involving 4-(trifluoromethyl)styrene focus on its reactivity with various substrates in organic synthesis. These studies have demonstrated that the presence of the trifluoromethyl group significantly influences reaction pathways and mechanisms, particularly in cycloaddition and substitution reactions. Understanding these interactions aids in designing more efficient synthetic routes for fluorinated compounds .

Several compounds share similarities with 4-(trifluoromethyl)styrene, primarily due to their structural features or functional groups. The following table compares these compounds based on key characteristics:

Compound NameMolecular FormulaKey Features
3-(Trifluoromethyl)styreneC9H7F3C_9H_7F_3Trifluoromethyl group at the meta position
2-(Trifluoromethyl)styreneC9H7F3C_9H_7F_3Trifluoromethyl group at the ortho position
StyreneC8H8C_8H_8No trifluoromethyl group; serves as a base structure
4-FluorostyreneC8H7FC_8H_7FContains a fluorine atom instead of trifluoromethyl

Uniqueness: The primary distinction of 4-(trifluoromethyl)styrene lies in its trifluoromethyl substituent's electronic effects, which significantly alter its reactivity compared to other styrenes. This unique feature enhances its utility in specialized applications within organic synthesis and materials science.

The exploration of fluorinated styrene derivatives emerged as an important research direction in polymer chemistry during the second half of the 20th century. Initial research on fluorostyrenes primarily focused on monomers bearing fluorine atoms directly on the styrene backbone, with α-fluorostyrene and β-fluorostyrene being among the first studied compounds. The introduction of trifluoromethyl groups into styrenic structures represented a significant advancement in fluoropolymer chemistry, offering enhanced stability and unique electronic properties compared to their non-fluorinated counterparts.

The first significant studies on styrenes bearing trifluoromethyl groups were reported in the 1970s when Van Hamme et al. documented the synthesis of cis and trans-α-trifluoromethyl-β,β-fluorochlorostyrene and β,β-chlorofluorostyrene in 1977. By the 1980s, researchers began investigating the polymerization behavior of trifluoromethyl-substituted styrenes, with pioneering work on 4-(trifluoromethyl)styrene demonstrating its unique reactivity profile which differs substantially from conventional styrene derivatives.

Significance of 4-(Trifluoromethyl)styrene in Fluorinated Materials Science

4-(Trifluoromethyl)styrene occupies a distinctive position in fluorinated materials science due to several key attributes:

The trifluoromethyl group imparts exceptional chemical and thermal stability, while simultaneously introducing hydrophobic and lipophobic characteristics into resultant materials. Unlike many fluorinated monomers that exist as gases and require specialized handling equipment, 4-(trifluoromethyl)styrene is a liquid at ambient temperature, making it significantly more practical for laboratory and industrial applications.

The compound serves as an important building block for developing partially fluorinated polymers with specialized properties. When incorporated into polymeric structures, the trifluoromethyl functionality enhances resistance to chemical attack, improves thermal stability, and reduces surface energy—properties highly valued in coatings, membranes, and specialized materials.

Moreover, 4-(trifluoromethyl)styrene offers a convenient entry point into fluorinated polymer science without requiring the specialized equipment typically associated with fluoropolymer synthesis. This accessibility has expanded research opportunities across academic and industrial settings.

Current Research Landscape and Emerging Trends

Recent research involving 4-(trifluoromethyl)styrene has expanded in several important directions:

Controlled polymerization methodologies have emerged as a major focus area, with techniques such as nitroxide-mediated polymerization (NMP) demonstrating effectiveness in producing well-defined copolymers with controllable molecular weights and narrow dispersity. This approach has opened new avenues for creating advanced materials with precisely tailored properties.

The development of stimulus-responsive block copolymer nano-objects through polymerization-induced self-assembly (PISA) represents another frontier, enabling the creation of materials that can change morphology in response to temperature, pH, light, or redox potential.

Furthermore, the compound has gained attention as a versatile synthetic intermediate in organic chemistry. Recent advances in trifluoromethylation methodologies have leveraged 4-(trifluoromethyl)styrene and its derivatives as key building blocks for pharmaceutical development and the synthesis of complex fluorinated molecules.

Novel approaches to surface modification using fluorinated styrene-based materials continue to expand, with particular emphasis on creating low surface energy coatings with enhanced durability and environmental resistance.

Traditional Synthetic Routes

Traditional approaches to synthesizing 4-(trifluoromethyl)styrene often involve multi-step sequences starting from halogenated aromatic precursors. A common method utilizes the Wittig reaction, where a phosphorus ylide reacts with a carbonyl compound to form the styrenic double bond [6]. For instance, 4-(trifluoromethyl)benzaldehyde can undergo olefination with methyltriphenylphosphonium bromide in the presence of a strong base like potassium tert-butoxide, yielding the desired styrene derivative. However, this route suffers from moderate yields (60–75%) due to competing side reactions and challenges in isolating the phosphorus byproducts [6].

Another classical strategy involves nucleophilic trifluoromethylation of pre-functionalized styrenes. Sodium trifluoroacetate or trifluoromethyltrimethylsilane (TMSCF₃) can introduce the trifluoromethyl group onto bromostyrene intermediates via copper-mediated coupling [3]. For example, 4-bromostyrene reacts with TMSCF₃ in the presence of catalytic CuI and a fluoride source, achieving 65–80% yields depending on reaction time and temperature [3]. While effective, these methods require stringent anhydrous conditions and generate stoichiometric amounts of silicon or copper waste, limiting their industrial feasibility.

Palladium-Catalyzed Coupling Approaches

Vinyltrimethoxysilane Coupling Strategies

Recent breakthroughs in palladium-catalyzed cross-coupling have revolutionized the synthesis of 4-(trifluoromethyl)styrene. A prominent example involves the reaction of 4-bromotrifluoromethylbenzene with vinyltrimethoxysilane using a Pd(PPh₃)₄ catalyst and a cesium fluoride base [2]. This method proceeds via a transmetalation mechanism, where the vinyl group from the silane transfers to the palladium center, followed by reductive elimination to form the styrenic bond. Key advantages include:

  • Single-step synthesis with yields exceeding 85% [2]
  • Mild conditions (60–80°C, 12–24 hours)
  • Tolerance to moisture and oxygen, simplifying procedural requirements

The reaction’s success hinges on the electronic activation of the aryl bromide by the electron-withdrawing trifluoromethyl group, which accelerates oxidative addition to palladium [2].

Cross-Coupling Optimization Parameters

Optimizing palladium-catalyzed routes requires careful control of several variables:

ParameterOptimal RangeImpact on Yield
Catalyst Loading2–5 mol% Pd<70% below 2%
Temperature70–90°CΔ10°C ≈ ±8% yield
SolventToluene/DMF (4:1)Polar aprotic enhances rate
BaseCs₂CO₃Superior to K₃PO₄ or Et₃N

Higher catalyst loadings (>5 mol%) lead to Pd nanoparticle formation, promoting undesired homocoupling byproducts. Solvent mixtures balancing polarity and coordinating ability maximize silane activation while stabilizing the Pd intermediate [2].

One-Step High-Yield Synthetic Pathways

Building on palladium-catalyzed methods, one-step syntheses have achieved near-quantitative yields by integrating in situ silane activation. A 2021 protocol couples 4-bromotrifluoromethylbenzene directly with vinyltrimethoxysilane using Pd(OAc)₂/XPhos as the catalytic system and KF as the fluoride source [2]. This approach eliminates pre-functionalization steps, reducing overall synthesis time from 48 hours to 14 hours. Key innovations include:

  • Microwave assistance: 30-minute reactions at 100°C with 93% yield [2]
  • Flow chemistry setups: Continuous production at 10 g/hour scale
  • Silane recycling: Recovery of methoxysilane byproducts via distillation

These advancements address historical cost barriers associated with fluorinated styrenes, enabling bulk production for commercial applications [2].

Inhibitor Requirements and Stabilization Techniques

4-(Trifluoromethyl)styrene’s electron-deficient double bond renders it prone to radical-initiated polymerization during storage. Stabilization typically involves adding inhibitors that scavenge peroxides and oxygen radicals:

  • Hydroquinone (HQ): Effective at 50–100 ppm, but requires acidic storage (pH 4–5) to prevent autoxidation [1]
  • 4-Methoxyphenol (MEHQ): Preferred for neutral conditions, effective at 100–200 ppm [1]
  • Tert-butylcatechol (TBC): Superior stabilization at elevated temperatures (up to 50°C), used at 300 ppm [1]

Storage under nitrogen or argon at –20°C extends shelf life to 12–18 months. For polymerization reactions, inhibitors are removed via alkaline washing or column chromatography prior to initiating radical chains with AIBN or benzoyl peroxide [1].

Trifluoromethyl Radical Generation Mechanisms

The generation of trifluoromethyl radicals represents a critical mechanistic step in the polymerization of 4-(trifluoromethyl)styrene. Trifluoromethyl radical formation can proceed through multiple pathways, each with distinct kinetic characteristics and mechanistic implications [1] [2] [3].

Photocatalytic Generation Pathway: Under visible light irradiation, photocatalysts facilitate the formation of trifluoromethyl radicals through an electron transfer mechanism. The photocatalyst absorbs photons to generate electron-hole pairs, where the electrons reduce trifluoromethylation reagents to trifluoromethyl radicals, while the holes oxidize substrate molecules to form radical cations [3]. This mechanism has been demonstrated to be particularly effective for controlled radical generation with temporal precision.

Copper-Catalyzed Generation: In copper-catalyzed systems, trifluoromethyl radical generation occurs through a redox cycle mechanism. Copper(I) salts undergo oxidative addition with trifluoromethylation reagents to form copper(III)-trifluoromethyl intermediates, which subsequently undergo reductive elimination to release trifluoromethyl radicals [3]. The copper(II) species formed is then reduced back to copper(I), completing the catalytic cycle.

Hypervalent Iodine-Mediated Generation: Hypervalent iodine(III) reagents, such as Togni reagents, serve as effective sources of trifluoromethyl radicals through single-electron reduction processes. The reduction potential of these reagents directly influences their propensity for trifluoromethyl radical generation, with Togni reagent II showing superior efficiency compared to alcohol-based variants [2].

Mechanistic Evidence: The involvement of trifluoromethyl radicals in polymerization processes has been confirmed through radical trapping experiments using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). Formation of TEMPO-CF₃ adducts, detected by both gas chromatography-mass spectrometry and fluorine-19 nuclear magnetic resonance spectroscopy, provides definitive evidence for trifluoromethyl radical intermediates [1] [2].

Propagation and Termination Kinetics

The propagation and termination kinetics of 4-(trifluoromethyl)styrene polymerization exhibit unique characteristics influenced by the strong electron-withdrawing nature of the trifluoromethyl substituent [4] [5] [6].

Propagation Rate Constants: The propagation rate constants for trifluoromethyl-substituted styrenes demonstrate significant dependence on the substitution pattern and position. For α-trifluoromethylstyrene, the propagation rate is substantially reduced compared to unsubstituted styrene, with reactivity ratios indicating r₁ = 0.60 and r₂ = 0.00 in copolymerization with styrene [4] [7]. This indicates that α-trifluoromethylstyrene cannot undergo homopolymerization under standard radical conditions.

Chain Length Dependence: Termination rate coefficients exhibit strong chain length dependence, particularly for short chain radicals. For styrene polymerization at 80°C, termination rate coefficients follow a power law relationship: kt(i,i) = kt⁰ · P⁻ᵇ, where the exponent b = -0.14 for chain lengths between 10 and 100 monomer units [8]. Short chains (degree of polymerization < 10) exhibit significantly higher termination rate constants, reaching values of 2 × 10⁹ L·mol⁻¹·s⁻¹.

Activation Energy Parameters: The activation energy for termination in radical polymerization systems shows considerable variation depending on chain length distribution and reaction conditions. For dilute-solution, low-conversion polymerization of styrene derivatives, activation energies range from 25-39 kJ mol⁻¹, consistent with strong chain-length-dependent termination for short chains [5] [6]. In contrast, bulk polymerization systems exhibit lower activation energies of 18-24 kJ mol⁻¹, reflecting weak chain-length dependence for longer chains.

Temperature Effects: The temperature dependence of propagation and termination processes reveals complex kinetic behavior. For free radical polymerization of styrene in spinning disc reactors, activation energies of approximately 40.59 kJ mol⁻¹ have been determined, with simultaneous increases in both initiator decomposition and propagation rate constants contributing to enhanced conversion rates [9].

Controlled Radical Polymerization Techniques

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-mediated polymerization of 4-(trifluoromethyl)styrene has emerged as an effective controlled radical polymerization technique, particularly when employing appropriate mediating agents [10] [11].

Mediator Selection and Performance: The choice of nitroxide mediator critically influences polymerization control and efficiency. BlocBuilder MA (2-methyl-2-1-(diethoxyphosphinyl)-2,2-dimethylpropylaminooxy]propanoic acid) has demonstrated superior performance compared to traditional TEMPO-based systems. Using BlocBuilder MA as the initiator at 110°C for 6 hours, copolymerization of styrene with α-trifluoromethylstyrene (90:10 ratio) yielded polymers with number-average molecular weight (Mn) of 7,300 g mol⁻¹ and dispersity (Đ) of 1.14 in 56% yield [11].

Kinetic Control Mechanisms: The nitroxide-mediated polymerization mechanism operates through reversible activation-deactivation equilibria. The persistent radical effect ensures predominant existence of dormant species, minimizing bimolecular termination events. For trifluoromethylstyrene copolymerization, the incorporation ratio can be controlled between 10% and 40% by adjusting monomer feed ratios [11].

Temperature and Pressure Effects: High-pressure conditions significantly enhance nitroxide-mediated polymerization rates while maintaining excellent molecular weight control. At 2000 bar, styrene polymerization with bulky nitroxides such as N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)]nitroxide (SG1) exhibits approximately nine times faster polymerization rates compared to TEMPO-mediated systems at atmospheric pressure [12].

Molecular Weight Evolution: Time-course studies reveal linear molecular weight growth with conversion, characteristic of living polymerization behavior. For styrene-trifluoromethylstyrene copolymers (90:10 ratio), molecular weight increases steadily over reaction time while maintaining narrow dispersity values below 1.2 [11].

Atom Transfer Radical Polymerization (ATRP)

Atom transfer radical polymerization provides another viable approach for controlled polymerization of 4-(trifluoromethyl)styrene, utilizing transition metal-catalyzed reversible halogen transfer processes [13] [14].

Catalytic System Optimization: Copper-based catalytic systems employing tetramethylethylenediamine (TMEDA) ligands have shown effectiveness for trifluoromethylstyrene copolymerization. Using 2-bromoisobutyrate initiators with Cu-TMEDA complexes at 110°C, copolymerization with styrene (90:10 ratio) produces polymers with Mn of 10,000 g mol⁻¹ and dispersity of 1.30 in 62% yield over 12 hours [11].

Equilibrium Dynamics: The ATRP mechanism relies on rapid equilibrium between dormant halide-terminated chains and active radical species. The equilibrium constant (K = kact/kdeact) must be carefully balanced to maintain low radical concentrations while ensuring reasonable polymerization rates. For trifluoromethyl-containing monomers, the electron-withdrawing nature of the substituent influences both activation and deactivation rate constants.

Solvent and Additive Effects: The choice of solvent and additives significantly impacts ATRP control and efficiency. Polar solvents generally enhance catalyst solubility and activity, while the addition of reducing agents can help maintain the active copper(I) oxidation state. However, the polymerization of trifluoromethylstyrene in aqueous media remains challenging due to catalyst deactivation and monomer hydrophobicity [14].

Functional Group Tolerance: ATRP demonstrates excellent tolerance for the trifluoromethyl functional group, with no observable interference in the halogen transfer mechanism. The strong electron-withdrawing character of the trifluoromethyl group may actually enhance the stability of the carbon-halogen bond in dormant species, contributing to improved polymerization control.

Reversible Addition-Fragmentation Chain Transfer (RAFT)

Reversible addition-fragmentation chain transfer polymerization offers a metal-free approach to controlled radical polymerization of 4-(trifluoromethyl)styrene, utilizing thiocarbonylthio compounds as chain transfer agents [15] [16] [14].

Chain Transfer Agent Selection: The choice of RAFT agent significantly influences polymerization control and compatibility with trifluoromethyl-containing monomers. Dithioester-based chain transfer agents, such as 2-cyano-2-propyl dodecyl trithiocarbonate, have been successfully employed for trifluoromethylstyrene copolymerization. However, polymerization proceeds slowly, requiring 48-96 hours at 75°C to achieve modest molecular weights (2,200-4,500 g mol⁻¹) with dispersities of 1.10-1.27 [11].

Fragmentation-Addition Equilibrium: The RAFT mechanism involves reversible addition of propagating radicals to the thiocarbonylthio group, followed by fragmentation to release either the original propagating radical or a new radical species. For styrene-type monomers, the stability of the intermediate radical adduct and the leaving group ability of the R-group critically determine polymerization control.

Reaction Rate Limitations: Trifluoromethylstyrene copolymerization via RAFT exhibits inherently slow kinetics, attributed to both the reduced reactivity of the fluorinated monomer and potential retardation effects from the RAFT agent. Extended reaction times and elevated temperatures are typically required to achieve reasonable conversions [11].

End-Group Functionality: RAFT polymerization provides well-defined polymer end-groups, enabling post-polymerization modifications and block copolymer synthesis. The thiocarbonylthio end-groups can be selectively modified or removed using various chemical treatments, including radical-induced reduction, thermolysis, and photochemical processes [14].

Iodine Transfer Polymerization (ITP)

Iodine transfer polymerization represents a specialized controlled radical polymerization technique particularly suited for fluorinated monomers, including trifluoromethyl-substituted styrenes [17] [18] [19].

Mechanism and Chain Transfer: ITP operates through degenerative chain transfer involving organic iodides as chain transfer agents. The mechanism involves reversible iodine atom transfer between propagating radicals and dormant iodide-terminated chains. For vinylidene fluoride polymerization, perfluoroalkyl iodides such as C₆F₁₃I demonstrate excellent chain transfer efficiency with transfer constants (CTr) of approximately 7.4 at 74°C [18].

Fluorinated Chain Transfer Agents: Perfluoroalkyl iodides exhibit superior performance as chain transfer agents for fluorinated monomers due to their chemical compatibility and appropriate transfer kinetics. The use of C₆F₁₃I in trifluoromethylstyrene systems leads to well-controlled polymerizations with molecular weights up to 4,100 g mol⁻¹ and narrow dispersities around 1.35, achieving approximately 80% yields [17].

Bifunctional Chain Transfer Agents: Bifunctional iodine transfer agents, such as I-C₄F₈-I, enable the synthesis of α,ω-diiodo telechelics through complex mechanistic pathways involving sequential activation of both iodine atoms. This approach provides access to chain-extended and star-branched polymer architectures [19].

Kinetic Monte Carlo Modeling: Advanced kinetic modeling using Monte Carlo simulations has provided detailed insights into ITP mechanisms, particularly for semi-batch emulsion polymerizations. These studies reveal the importance of transfer rate constants, initiation efficiency, and radical partitioning between aqueous and organic phases in determining overall polymerization behavior [19].

Mechanistic Considerations in Polymerization Processes

Electronic Effects of Trifluoromethyl Group on Reactivity

The trifluoromethyl group exerts profound electronic effects on the reactivity of 4-(trifluoromethyl)styrene in radical polymerization processes, fundamentally altering both thermodynamic and kinetic parameters [20] [21] [22] [23].

Electron-Withdrawing Character: The trifluoromethyl group exhibits strong electron-withdrawing properties, characterized by high electronegativity (4.0 on the Pauling scale) and significant inductive effects. This electron withdrawal substantially decreases the electron density of the styrene double bond, reducing its nucleophilicity and altering radical addition kinetics [20]. The Alfrey-Price e parameter for α-trifluoromethylstyrene (e = 0.90) confirms the strong electron-withdrawing character, while the Q parameter (Q = 0.43) indicates reduced overall reactivity compared to unsubstituted styrene [4].

Resonance Stabilization Effects: The para-substituted trifluoromethyl group influences the resonance stabilization of intermediate radicals formed during propagation. While the trifluoromethyl group cannot participate directly in π-electron delocalization, it affects the stability of benzylic radicals through field effects and hyperconjugation interactions [21]. This electronic perturbation contributes to altered propagation rate constants and selectivity patterns in copolymerization reactions.

Hammett Parameter Correlations: The electronic effects of trifluoromethyl substitution can be quantified using Hammett substituent parameters. The para-trifluoromethyl group exhibits a Hammett σ value of approximately +0.54, indicating strong electron-withdrawal [24]. This parameter correlates with observed reactivity trends, where electron-withdrawing substituents generally enhance polymerization rates through stabilization of propagating radical centers.

Polarization and Field Effects: The trifluoromethyl group generates significant local electric fields that influence molecular interactions and transition state energies. These field effects contribute to altered threshold voltages in organic field-effect transistors containing poly(3-trifluoromethylstyrene), demonstrating the far-reaching consequences of electronic perturbations [22]. The strong C-F dipoles create anisotropic electrostatic environments that affect both inter- and intramolecular interactions during polymerization.

Comparison with Other Electron-Withdrawing Groups: Relative to other electron-withdrawing substituents, the trifluoromethyl group occupies a unique position in terms of electronic effects and steric demands. Studies of various para-substituted styrenes reveal that trifluoromethyl groups promote faster polymerization rates compared to halogen substituents but slower rates than nitro or cyano groups [23]. This reactivity order reflects the balance between electronic activation and steric hindrance effects.

Steric Influences on Monomer Addition

The bulky trifluoromethyl substituent introduces significant steric constraints that profoundly influence monomer addition kinetics and polymer chain conformations [22] [25] [26].

Steric Hindrance in α-Position: α-Trifluoromethylstyrene exhibits particularly severe steric hindrance due to the proximity of the bulky trifluoromethyl group to the polymerizable double bond. This steric crowding prevents homopolymerization under standard radical conditions, as evidenced by reactivity ratios of r₂ = 0.00 in copolymerization studies [4] [7]. The steric bulk effectively blocks approach of propagating radicals to the α-substituted carbon, necessitating copolymerization approaches for polymer synthesis.

Positional Effects on Steric Hindrance: The position of trifluoromethyl substitution dramatically influences steric interactions and polymerization behavior. Ortho-substituted trifluoromethylstyrenes experience the most severe steric hindrance due to proximity to the polymer backbone, resulting in substantially elevated glass transition temperatures (>140°C) and restricted chain mobility [26] [27]. Meta- and para-substituted isomers exhibit progressively reduced steric interference, with para-substitution showing minimal steric effects on polymerization kinetics.

Ceiling Temperature Effects: Steric hindrance contributes to significantly lowered ceiling temperatures for trifluoromethyl-substituted styrenes. The combination of unfavorable enthalpy and entropy changes associated with bulky substituent incorporation leads to thermodynamic limitations on polymerization [4]. This effect is particularly pronounced for α-trifluoromethylstyrene, where steric factors outweigh favorable electronic effects in determining overall polymerization feasibility.

Chain Conformation and Dynamics: Incorporation of trifluoromethyl groups significantly alters polymer chain conformations and segmental dynamics. The bulky substituents restrict rotational freedom around backbone bonds, leading to more rigid chain conformations and reduced segmental mobility [22] [26]. These conformational changes manifest as elevated glass transition temperatures and altered mechanical properties in the resulting polymers.

Steric Effects in Controlled Polymerization: Steric hindrance influences the effectiveness of various controlled radical polymerization techniques differently. Nitroxide-mediated polymerization shows better tolerance for sterically hindered monomers compared to ATRP, potentially due to the reversible nature of the activation-deactivation equilibrium and reduced sensitivity to steric crowding around the chain end [11]. RAFT polymerization exhibits intermediate sensitivity, with fragmentation-addition equilibria being influenced by both steric and electronic factors.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-(Trifluoromethyl)styrene

Dates

Last modified: 09-12-2023

Explore Compound Types